

Application Notes and Protocols: Didodecyldimethylammonium Chloride (DDAC) in Hospital Surface Disinfection

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Compound of Interest

Compound Name: *Didodecyldimethylammonium
chloride*

Cat. No.: *B121687*

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Introduction

Didodecyldimethylammonium chloride (DDAC) is a fourth-generation quaternary ammonium compound (QAC) widely utilized in hospital surface disinfection protocols.[1] Its broad-spectrum antimicrobial activity, targeting bacteria, fungi, and enveloped viruses, makes it a valuable component in infection control strategies.[2] DDAC's primary mechanism of action involves the disruption of microbial cell membranes, leading to the leakage of intracellular contents and subsequent cell death.[3] As a cationic surfactant, its positively charged nitrogen atom interacts with the negatively charged phospholipids in the cell membranes of microorganisms.[4] This document provides detailed application notes, quantitative efficacy data, and standardized experimental protocols for the evaluation of DDAC-based disinfectants for hospital surfaces.

Data Presentation: Antimicrobial Efficacy of DDAC

The following tables summarize the quantitative efficacy of DDAC against various nosocomial pathogens. It is important to note that the efficacy of DDAC can be influenced by formulation, concentration, contact time, temperature, and the presence of organic soil. Much of the available data, particularly for highly resistant organisms, evaluates DDAC in combination with other active ingredients.

Table 1: Bactericidal Efficacy of DDAC

Target Organism	Concentration of DDAC	Contact Time	Log Reduction	Test Method/Conditions	Reference
Staphylococcus aureus	35, 45, and 55 µg/ml	3 minutes	2.0 - 3.0	Suspension Test, 25°C	[5]
Staphylococcus aureus (Standard and MRSA)	MIC: 0.4 - 1.8 µg/ml	48 hours	Not Applicable (Inhibition)	Agar Dilution	[5] [6]
Pseudomonas aeruginosa	0.066 mM (in combination)	5 minutes	≥5.0	EN 13727	[7]
Pseudomonas aeruginosa	MIC: 30-35 mg/L	Not Specified	Not Applicable (Inhibition)	MIC Determination	[2]
Acinetobacter baumannii	In-use concentration	Not Specified	>5.4	Not Specified	[8]
Enterococcus faecalis (VRE)	Manufacturer's recommended dilution	10 minutes	Highly Effective	Quantitative Suspension Test	[9]

Table 2: Virucidal Efficacy of DDAC

Target Virus	Concentration of DDAC	Contact Time	Log Reduction	Test Method/Conditions	Reference
Poliovirus Type 1 (non-enveloped)	13.2 mM (in combination)	30 minutes	≥4.0	EN 14476	[7]
Murine Norovirus (non-enveloped)	0.066 mM (in combination)	5 minutes	≥5.0	EN 14476	[7]
Bovine Corona Virus (enveloped surrogate)	1.0%	1 minute	Not Specified	EN 14476, Clean Conditions	[10]
Influenza A (H1N1) (enveloped)	0.5%	15 minutes	Not Specified	EN 14476, Dirty Conditions	[10]

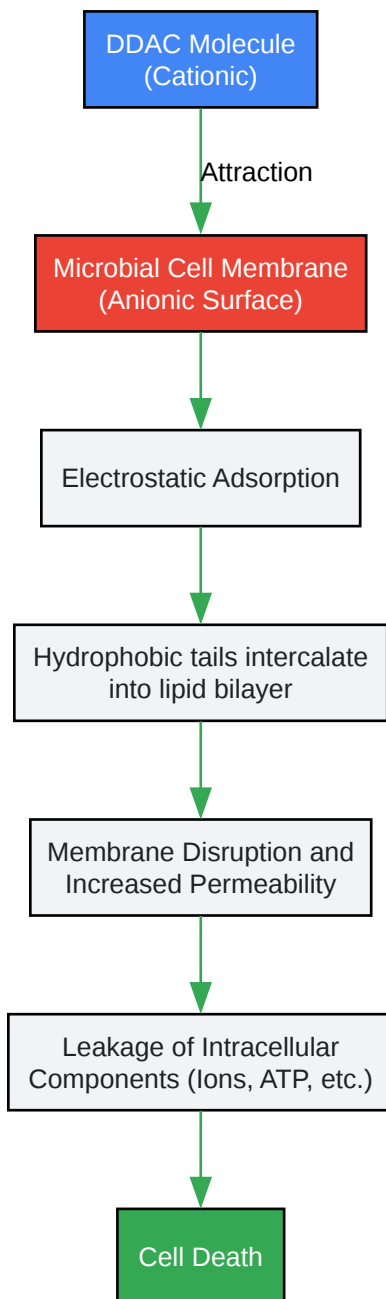
Table 3: Fungicidal and Sporicidal Efficacy of DDAC

Target Organism	Concentration of DDAC	Contact Time	Log Reduction	Test Method/Conditions	Reference
Aspergillus brasiliensis	1:64 dilution	10 minutes	Effective	Time Kill Suspension Test, 5% organic load	[11]
Candida auris	Standard QAC formulations	Not Specified	Variable/Poor Efficacy	Multiple Studies	[12] [13] [14]
Clostridium difficile spores	In combination with glutaraldehyde	4 hours	4.5	4-Field Test	[15]

Mechanism of Action and Experimental Workflows

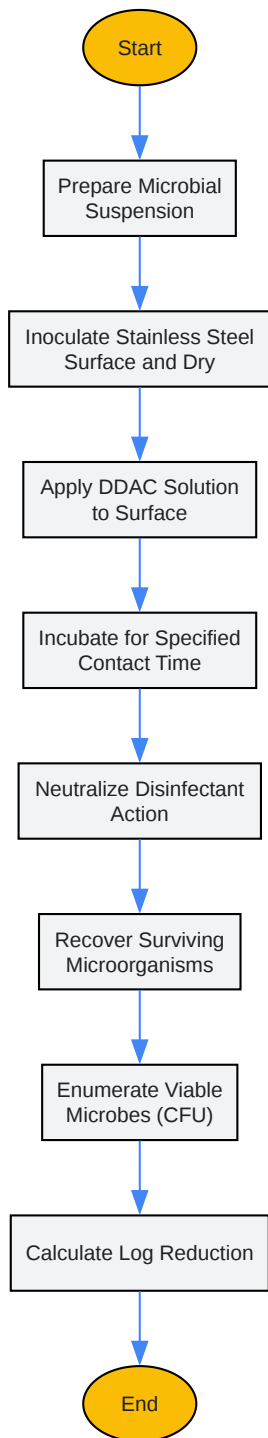
To visualize the processes involved in DDAC's antimicrobial action and its evaluation, the following diagrams are provided.

Mechanism of Action of DDAC

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Caption: Mechanism of DDAC's antimicrobial action.

Experimental Workflow: EN 13697 Surface Test



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Caption: Workflow for EN 13697 surface test.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of DDAC-based disinfectants.

Protocol 1: EN 13697 - Quantitative Non-Porous Surface Test for Bactericidal and Fungicidal Activity

This test evaluates the efficacy of a disinfectant on a hard, non-porous surface.

1. Materials:

- Test Organisms (e.g., *Pseudomonas aeruginosa*, *Staphylococcus aureus*, *Aspergillus brasiliensis*, *Candida albicans*)
- Stainless steel discs (2 cm diameter)
- DDAC disinfectant at desired concentrations
- Interfering substance (e.g., bovine albumin solution for clean or dirty conditions)
- Neutralizer solution
- Culture media (e.g., Tryptone Soy Agar, Malt Extract Agar)
- Sterile pipettes, containers, and incubator

2. Procedure:

- Preparation of Test Suspension: Prepare a standardized suspension of the test organism in sterile water.
- Inoculation of Surfaces: Pipette a small volume of the microbial suspension onto the center of the stainless steel discs and allow them to dry, forming a microbial film.
- Application of Disinfectant: Apply the DDAC test solution to the dried microbial film on the carrier surface. Simultaneously, apply a control substance (hard water) to control carriers.

- **Contact Time:** Maintain the treated surfaces at a specified temperature for the required contact time.
- **Neutralization:** After the contact time, transfer the carriers to a validated neutralizer solution to stop the antimicrobial action of the DDAC.
- **Recovery of Microorganisms:** Ensure thorough mixing to recover any surviving microorganisms from the surface.
- **Enumeration:** Plate serial dilutions of the neutralized solution onto appropriate agar plates.
- **Incubation:** Incubate the plates under optimal conditions for the test organism.
- **Calculation:** Count the colony-forming units (CFUs) and calculate the log reduction in microbial numbers compared to the control carriers. A ≥ 4 -log reduction is required for bactericidal activity, and a ≥ 3 -log reduction for fungicidal activity.[\[16\]](#)

Protocol 2: EN 14476 - Quantitative Suspension Test for Virucidal Activity

This method assesses the virucidal efficacy of a disinfectant in a suspension.

1. Materials:

- Test Virus (e.g., Adenovirus, Murine Norovirus, Poliovirus)
- Host cell line for virus propagation
- DDAC disinfectant at desired concentrations
- Interfering substance (clean or dirty conditions)
- Ice-cold maintenance medium (for neutralization)
- 96-well microtiter plates
- Incubator

2. Procedure:

- **Preparation of Virus Suspension:** A suspension of the test virus is prepared and mixed with an interfering substance.
- **Disinfectant Application:** The DDAC solution is added to the virus suspension.
- **Contact Time:** The mixture is incubated at a specified temperature for the designated contact time.
- **Neutralization:** The action of the disinfectant is stopped by dilution in an ice-cold maintenance medium.
- **Titration:** Serial dilutions of the neutralized mixture are prepared.
- **Infection of Host Cells:** The dilutions are inoculated onto susceptible host cell lines in microtiter plates.
- **Incubation:** The plates are incubated to allow for the development of cytopathic effects (CPE).
- **Calculation:** The viral titer is determined using methods such as the TCID₅₀ (50% Tissue Culture Infective Dose) assay. The log reduction in viral titer is calculated by comparing the results with a virus control. A ≥ 4 -log reduction is required to claim virucidal activity.[\[12\]](#)[\[14\]](#)

Protocol 3: AOAC Use-Dilution Method

This is a carrier-based method to test the efficacy of disinfectants.

1. Materials:

- Test Organisms (e.g., *Staphylococcus aureus*, *Salmonella enterica*, *Pseudomonas aeruginosa*)
- Stainless steel penicylinders (carriers)
- DDAC disinfectant at the use-dilution

- Culture broth with a suitable neutralizer
- Incubator

2. Procedure:

- Carrier Inoculation: A 48-hour culture of the test organism is used to inoculate the stainless steel carriers, which are then dried.
- Disinfectant Exposure: Each dried, contaminated carrier is individually transferred into a tube containing 10 mL of the DDAC disinfectant at its use-dilution for a specified contact time.
- Transfer to Growth Medium: After the contact time, each carrier is transferred to a tube of growth medium containing a neutralizer.
- Incubation: The tubes are incubated under optimal conditions.
- Observation: The tubes are observed for turbidity, which indicates bacterial growth.
- Results: The number of tubes showing growth is recorded. To pass, a specific number of carriers out of 60 must show no growth (e.g., at least 59 out of 60 for *Salmonella enterica*).
[\[17\]](#)

Protocol 4: ASTM E2197 - Quantitative Disk Carrier Test Method

This method evaluates the antimicrobial activity of disinfectants on hard, non-porous surfaces.

1. Materials:

- Test Organisms (bacteria, viruses, fungi, spores)
- Brushed stainless steel disks (1 cm diameter)
- DDAC disinfectant
- Neutralizer/elution medium

- Membrane filtration apparatus

2. Procedure:

- **Carrier Inoculation:** A small volume of the test microorganism is inoculated onto the center of the stainless steel disks and dried under a vacuum.
- **Disinfectant Application:** The DDAC solution is applied directly to the center of the dried inoculum on the carrier and left for the specified contact time.
- **Elution and Neutralization:** A neutralizer/elution medium is added to the vessel containing the carrier and vortexed to recover surviving microorganisms.
- **Enumeration:** The eluent is serially diluted and plated. The remaining volume is passed through a membrane filter, which is then placed on an appropriate growth medium.
- **Incubation:** The plates and filters are incubated.
- **Calculation:** The number of viable microorganisms is determined, and the log₁₀ reduction is calculated by comparing the results to control carriers.

Considerations for Use and Antimicrobial Resistance

While DDAC is an effective disinfectant, its use requires careful consideration. The development of microbial resistance to quaternary ammonium compounds is a growing concern.^[18] Sub-lethal concentrations of DDAC can potentially lead to the selection of resistant microbial strains. Therefore, it is crucial to adhere to recommended concentrations and contact times to ensure complete inactivation of microorganisms. Furthermore, the efficacy of DDAC can be reduced in the presence of organic matter, highlighting the importance of pre-cleaning surfaces before disinfection. Some studies have also indicated that disinfectants solely based on quaternary ammonium compounds may not be effective against certain emerging pathogens like *Candida auris*.^[14] Therefore, a multi-faceted approach to hospital surface disinfection, including the rotation of disinfectants with different mechanisms of action, is recommended to mitigate the risk of resistance and ensure broad-spectrum efficacy.

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